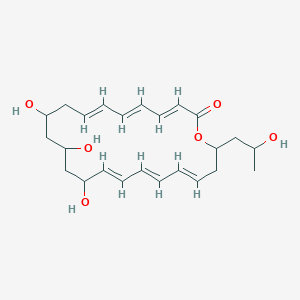
wortmannilactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wortmannilactone A is a polyketide compound produced by the fungus Penicillium variabile. It belongs to a class of secondary metabolites known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Wortmannilactone A can be synthesized through the cultivation of Penicillium variabile in a potato-based medium with the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA). The compound is isolated from the culture medium using chromatographic techniques, and its structure is confirmed through NMR and MS analyses .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes involving specific culture conditions and the use of epigenetic modification agents to enhance its production .
Analyse Des Réactions Chimiques
Types of Reactions
Wortmannilactone A undergoes various chemical reactions, including reduction and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. These reagents facilitate the reduction of specific functional groups within the molecule .
Major Products Formed
The major products formed from the reactions of this compound include its analogs, such as wortmannilactone M, which is a reduction product of this compound at the C-3 carbonyl group .
Applications De Recherche Scientifique
Wortmannilactone A has a wide range of scientific research applications:
Mécanisme D'action
Wortmannilactone A exerts its effects by selectively inhibiting NADH-fumarate reductase and NADH-rhodoquinone reductase enzymes. These enzymes are crucial for the electron transport chain in helminths, and their inhibition disrupts the energy metabolism of these parasites, leading to their death . The compound’s structure-activity relationship analysis indicates that the relative configuration of specific functional groups is vital for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Wortmannilactone A is structurally related to other polyketides, such as wortmannilactones E, F, and H. These compounds share similar core structures but differ in the positions of double bonds and functional groups . Unlike its analogs, this compound features a unique triene unit linking two bicyclic rings, which contributes to its distinct biological activity .
List of Similar Compounds
- Wortmannilactone E
- Wortmannilactone F
- Wortmannilactone H
- Wortmannilactone M
- Varilactone A
- Varilactone B
Propriétés
Formule moléculaire |
C24H34O6 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+ |
Clé InChI |
FYXXVPQBBFJUET-BQRLCHNUSA-N |
SMILES isomérique |
CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O |
SMILES canonique |
CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)

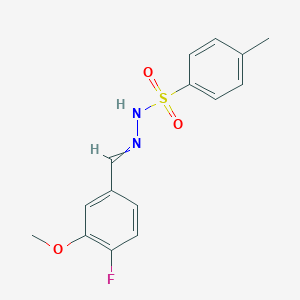
![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)
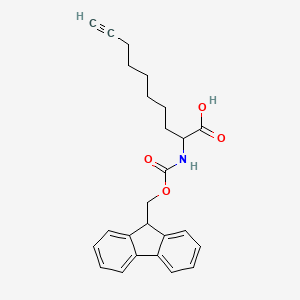
![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)
![(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)
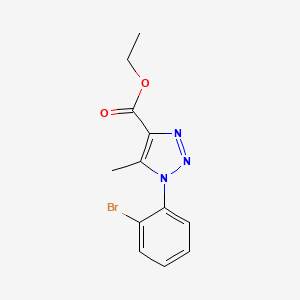
![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)
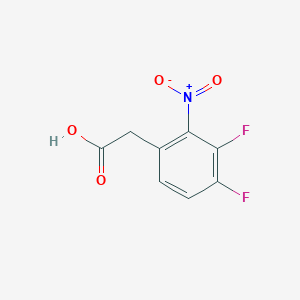
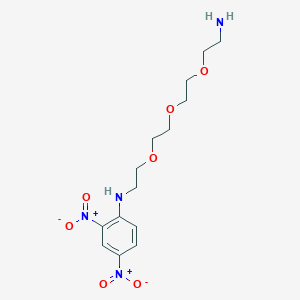
![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)
